molecular formula C21H21N5O4S B12183385 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12183385
M. Wt: 439.5 g/mol
InChI Key: UILCZGGPKWRGOK-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of benzoxadiazole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoxadiazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the parent compound.

Scientific Research Applications

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the benzoxadiazole group can act as a fluorescent marker, aiding in the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
  • 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one stands out due to its unique combination of benzoxadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H21N5O4S/c27-20(9-8-15-14-22-17-5-2-1-4-16(15)17)25-10-12-26(13-11-25)31(28,29)19-7-3-6-18-21(19)24-30-23-18/h1-7,14,22H,8-13H2

InChI Key

UILCZGGPKWRGOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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